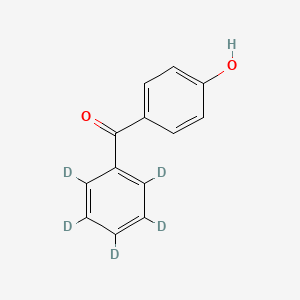

(4-Hydroxyphenyl)(phenyl)methanone-d5

Description

Contextualization of Deuterated Analogs in Modern Scientific Inquiry

In the landscape of modern scientific research, deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), have become indispensable tools. hpc-standards.com This substitution, while seemingly minor, imparts unique physicochemical properties to the molecule due to the mass difference between hydrogen and deuterium. nih.gov This difference is exploited in a variety of scientific disciplines to probe intricate molecular interactions and transformations that would otherwise be challenging to observe. nih.gov The use of deuterium-labeled compounds is particularly prominent in fields such as pharmacology, environmental science, and materials science. hpc-standards.com

Rationale for Deuterium Incorporation in Specialized Chemical and Biochemical Studies

The incorporation of deuterium into molecules like (4-Hydroxyphenyl)(phenyl)methanone provides researchers with a powerful and versatile tool for a range of specialized studies. The subtle change in mass upon replacing hydrogen with deuterium leads to significant and measurable effects that can be leveraged to understand complex systems.

One of the primary applications of deuterium labeling is in the elucidation of reaction mechanisms. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This difference in bond strength leads to the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-D bond proceeds at a slower rate than the corresponding reaction involving a C-H bond. By selectively placing deuterium at specific positions in a molecule and measuring the reaction rates, chemists can determine which bonds are broken in the rate-determining step of a reaction, providing crucial evidence for a proposed mechanism.

Deuterated compounds, including (4-Hydroxyphenyl)(phenyl)methanone-d5, play a vital role as internal standards in quantitative analytical techniques, particularly those involving mass spectrometry (MS). clearsynth.com An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added in a known amount to the sample. Because the deuterated standard has a slightly higher mass than the non-deuterated analyte, it can be distinguished by the mass spectrometer. The deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. nih.gov

Understanding the environmental and metabolic fate of compounds like 4-hydroxybenzophenone (B119663) is crucial for assessing their potential risks. Deuterium labeling provides a non-radioactive method to trace the journey of these molecules in complex biological and environmental systems. By introducing a deuterated version of the compound, researchers can track its uptake, distribution, metabolism, and excretion in organisms, as well as its degradation and transport in the environment. The distinct mass of the deuterated compound allows it to be detected and quantified by mass spectrometry, providing clear insights into its metabolic and degradation pathways.

Scope and Objectives for Research on this compound

The primary objective of research involving this compound is to leverage its isotopic properties to gain a deeper understanding of its non-deuterated counterpart, 4-hydroxybenzophenone. Key research areas include its use as an internal standard for the accurate quantification of 4-hydroxybenzophenone in various matrices, from environmental samples to biological fluids. Further research aims to utilize this compound to trace the metabolic pathways of 4-hydroxybenzophenone in different organisms and to study its environmental degradation processes. These studies are essential for a comprehensive risk assessment of this widely used chemical.

Physicochemical and Spectroscopic Data

Below are tables detailing the physicochemical and spectroscopic properties of this compound and its non-deuterated analog.

Physicochemical Properties

| Property | This compound | (4-hydroxyphenyl)(phenyl)methanone |

|---|---|---|

| CAS Number | 76478-47-2 chemsynthesis.com | 1137-42-4 chemicalbook.com |

| Molecular Formula | C₁₃H₅D₅O₂ chemsynthesis.com | C₁₃H₁₀O₂ chemicalbook.com |

| Molecular Weight | 203.25 g/mol chemsynthesis.com | 198.22 g/mol chemicalbook.com |

| Melting Point | Not available | 132-135 °C chemicalbook.com |

| Boiling Point | Not available | 260-262 °C (at 24 mmHg) chemicalbook.com |

Spectroscopic Data (for (4-hydroxyphenyl)(phenyl)methanone)

| Spectroscopy Type | Data |

|---|---|

| ¹H NMR | Spectral data available nih.gov |

| ¹³C NMR | Spectral data available |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 121, 93, 77, 65 nist.gov |

| Infrared (IR) Spectroscopy | Spectral data available |

Structure

3D Structure

Properties

Molecular Formula |

C13H10O2 |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

(4-hydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |

InChI |

InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i1D,2D,3D,4D,5D |

InChI Key |

NPFYZDNDJHZQKY-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxyphenyl Phenyl Methanone D5

Strategies for Selective Deuterium (B1214612) Incorporation

The selective introduction of deuterium into the (4-Hydroxyphenyl)(phenyl)methanone structure can be achieved through several strategic approaches. These methods range from direct exchange reactions on the final molecule to the construction of the molecule from already deuterated starting materials.

Direct Deuteration Approaches (e.g., Hydrogen Isotope Exchange)

Direct deuteration of 4-hydroxybenzophenone (B119663) via hydrogen isotope exchange (HIE) represents a straightforward approach to introduce deuterium. HIE reactions involve the replacement of hydrogen atoms with deuterium atoms from a deuterium source, often catalyzed by acids, bases, or metals. For aromatic compounds like 4-hydroxybenzophenone, acid-catalyzed HIE is a common method. This typically involves the use of strong deuterated acids, such as deuterated sulfuric acid or trifluoroacetic acid, in the presence of a deuterium source like heavy water (D₂O). The electrophilic aromatic substitution mechanism facilitates the exchange of hydrogen for deuterium on the aromatic rings. The efficiency and regioselectivity of the exchange can be influenced by the reaction conditions, including temperature, reaction time, and the specific catalytic system employed.

Base-catalyzed HIE can also be utilized, particularly for protons alpha to the carbonyl group, though this is less relevant for deuteration of the phenyl ring in (4-Hydroxyphenyl)(phenyl)methanone. However, the phenolic proton is readily exchangeable under basic conditions.

Synthesis from Deuterated Precursors

A more controlled and often more efficient method for synthesizing (4-Hydroxyphenyl)(phenyl)methanone-d5 involves the use of deuterated starting materials. This bottom-up approach ensures the precise location and high incorporation of deuterium in the final product. A common synthetic route to 4-hydroxybenzophenone is the Friedel-Crafts acylation. rsc.orgmit.edu In this context, to produce the d5 isotopologue, one would react phenol (B47542) with benzoyl-d5 chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgresearchgate.net

The reaction proceeds via the formation of a highly electrophilic acylium ion from the benzoyl-d5 chloride and the Lewis acid. This acylium ion then attacks the electron-rich phenol ring, primarily at the para position due to the directing effect of the hydroxyl group, to form the desired product after an aqueous workup. The use of benzene-d6 (B120219) as a starting material to first produce benzoyl-d5 chloride ensures that the five deuterium atoms are located on the phenyl ring attached to the carbonyl group.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Phenol | Benzoyl-d5 chloride | AlCl₃ | This compound |

This method offers high regioselectivity and isotopic purity, as the deuterium is incorporated into a stable position within the precursor molecule.

Catalytic Deuteration Techniques

Various catalytic methods can be employed for the deuteration of aromatic ketones. Transition metal-catalyzed HIE has emerged as a powerful tool for the selective deuteration of organic molecules under milder conditions than traditional acid-catalyzed methods. Catalysts based on metals such as iridium, rhodium, and palladium can facilitate the activation of C-H bonds and their subsequent exchange with deuterium from a deuterium source. For instance, iridium complexes have been shown to be effective for the ortho-deuteration of aromatic compounds with directing groups. In the case of 4-hydroxybenzophenone, the hydroxyl and carbonyl groups could potentially direct the catalyst to specific positions on the aromatic rings.

Another catalytic approach is transfer deuteration, which utilizes a deuterium donor molecule in the presence of a catalyst. These methods can offer high selectivity and avoid the need for high pressures of deuterium gas. The choice of catalyst and deuterium source is critical for achieving the desired level of deuteration at the intended positions.

Methodological Advances in Isotopic Labeling Efficiency

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and practicality of isotopic labeling.

Optimization of Reaction Conditions for Deuteration

The efficiency of deuterium incorporation is highly dependent on the reaction conditions. For HIE reactions, factors such as the strength of the acid or base catalyst, the temperature, and the reaction time must be carefully optimized to maximize deuterium exchange while minimizing side reactions or degradation of the starting material. The choice of solvent is also crucial; for example, using a deuterated solvent can help to drive the equilibrium towards the deuterated product.

In syntheses from deuterated precursors, such as the Friedel-Crafts acylation, optimization of the molar ratios of reactants and catalyst, as well as the reaction temperature and time, can significantly impact the yield of the final product. For catalytic deuteration, the development of new and more active catalysts allows for reactions to be carried out under milder conditions, leading to higher functional group tolerance and improved selectivity.

| Parameter | Influence on Deuteration |

| Temperature | Higher temperatures can increase the rate of H/D exchange but may also lead to side reactions. |

| Catalyst | The choice and concentration of the catalyst affect the rate and selectivity of deuteration. |

| Deuterium Source | The purity and excess of the deuterium source (e.g., D₂O, D₂ gas) are critical for high incorporation. |

| Reaction Time | Sufficient time is needed for the exchange to reach equilibrium or for the reaction to go to completion. |

Challenges in Achieving High Deuterium Purity and Yield

A significant challenge in the synthesis of deuterated compounds is achieving high isotopic purity. rsc.org In direct deuteration methods like HIE, it can be difficult to achieve complete deuteration at all desired positions, leading to a mixture of isotopologues with varying numbers of deuterium atoms. Back-exchange of deuterium for hydrogen can also occur during workup or purification if protic solvents are used.

Another challenge is maintaining high chemical yields. The conditions required for deuteration, such as strong acids or high temperatures, can sometimes lead to the degradation of the starting material or the product. In multi-step syntheses using deuterated precursors, the cost and availability of these starting materials can be a limiting factor. Furthermore, the purification of the deuterated product from any remaining non-deuterated or partially deuterated material can be difficult due to their very similar physical properties. chemicalbook.com Therefore, developing synthetic methods that offer both high yield and high isotopic purity is a key area of research in the field of isotopic labeling. prepchem.comnih.gov

Characterization and Validation of Deuterium Labeling

Following the synthesis, it is crucial to characterize the product to confirm its identity, and to validate the position and extent of deuterium labeling, as well as its isotopic and chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Content

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for determining the position and incorporation level of deuterium.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced in intensity. The remaining signals will be from the protons on the hydroxyphenyl ring. The integration of these signals compared to any residual proton signals on the d5-phenyl ring can provide an initial estimate of the deuterium incorporation. The disappearance of signals in proton NMR is a key indicator of successful deuteration. magritek.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The carbon atoms bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling, and their signals will be attenuated. This provides direct evidence of the deuterium labeling on the phenyl ring.

²H NMR (Deuterium) Spectroscopy: ²H NMR is a direct method to observe the deuterium nuclei. magritek.com The spectrum will show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. The chemical shift of the deuterium signal is very similar to that of the corresponding proton in the non-deuterated compound. sigmaaldrich.com ²H NMR is highly effective for verifying the success of the deuteration process. magritek.com

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Information Gained |

| ¹H | ~7.3-7.8 (hydroxyphenyl protons) | Doublet, Triplet | Confirmation of the non-deuterated ring structure. Absence of signals for the d5-phenyl ring indicates high deuteration. |

| ¹³C | ~128-165 (aromatic carbons), ~196 (carbonyl carbon) | Singlets, Triplets (for C-D) | Confirms the carbon skeleton. C-D coupling patterns confirm deuterium positions. |

| ²H | ~7.4-7.8 (d5-phenyl deuterons) | Singlet/Broad singlet | Direct detection and confirmation of deuterium incorporation in the phenyl ring. |

Mass Spectrometry (MS) for Isotopic Purity Assessment

Mass spectrometry is a primary technique for determining the isotopic purity of a labeled compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues. nih.govrsc.org

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly effective. nih.govresearchgate.net The mass spectrum of this compound will show a molecular ion peak at M+5 compared to its non-deuterated counterpart. The relative abundances of the M, M+1, M+2, M+3, and M+4 peaks can be used to calculate the isotopic enrichment and the distribution of deuterated species. This allows for a precise assessment of the percentage of the desired d5 isotopologue. nih.govrsc.org

| Ion | Description | Expected m/z | Significance |

| [M+H]⁺ (unlabeled) | Protonated non-deuterated compound | 199.0759 | Presence indicates incomplete deuteration. |

| [M+d1+H]⁺ | Protonated singly deuterated compound | 200.0822 | Indicates presence of partially labeled species. |

| [M+d2+H]⁺ | Protonated doubly deuterated compound | 201.0885 | Indicates presence of partially labeled species. |

| [M+d3+H]⁺ | Protonated triply deuterated compound | 202.0947 | Indicates presence of partially labeled species. |

| [M+d4+H]⁺ | Protonated quadruply deuterated compound | 203.1010 | Indicates presence of partially labeled species. |

| [M+d5+H]⁺ | Protonated fully deuterated compound | 204.1073 | The target ion, its high abundance confirms high isotopic purity. |

Chromatographic Methods for Chemical Purity of Deuterated Product

Chromatographic techniques are essential for determining the chemical purity of the synthesized this compound, ensuring that it is free from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a standard method for assessing the purity of aromatic ketones like benzophenones. rsc.org A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is typically employed. The purity is determined by the area percentage of the main product peak in the chromatogram. Deuterium lamps are often used as the light source in HPLC UV detectors due to their broad and intense emission in the UV range (190-400 nm). kerroscale.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, providing both separation and identification of volatile and semi-volatile compounds. nih.govaidic.it The sample is vaporized and separated on a capillary column, and the eluted compounds are detected by a mass spectrometer. The gas chromatogram indicates the purity, while the mass spectrum of the main peak confirms the identity of this compound and can also provide information on isotopic distribution. nih.gov

| Technique | Typical Column | Typical Mobile/Carrier Phase | Detection Method | Information Obtained |

| HPLC | C18 reversed-phase | Water/Acetonitrile gradient | UV-Vis (e.g., at 280 nm) | Chemical purity, retention time |

| GC-MS | Capillary (e.g., HP-5MS) | Helium | Mass Spectrometry (EI) | Chemical purity, identification of impurities, confirmation of molecular weight |

Advanced Analytical Applications of 4 Hydroxyphenyl Phenyl Methanone D5

Role as an Internal Standard in Quantitative Analytical Techniques

The primary application of (4-Hydroxyphenyl)(phenyl)methanone-d5 is as an internal standard in quantitative analysis, particularly for the determination of its non-labeled counterpart, 4-hydroxybenzophenone (B119663). aptochem.com An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample processing and for variations in instrumental response. aptochem.com Stable isotope-labeled compounds are considered the most reliable or "gold standard" internal standards for mass spectrometry-based methods because their physicochemical properties are nearly identical to the analyte of interest. aptochem.comnih.gov

Development of Isotope Dilution Mass Spectrometry (IDMS) Methods

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides highly accurate and precise measurements traceable to the International System of Units (SI). nih.govresearchgate.net The method involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte, 4-hydroxybenzophenone. nih.gov

The deuterated standard and the native analyte are chemically identical and thus exhibit the same behavior during extraction, purification, and chromatographic separation. aptochem.com However, due to the mass difference, they are readily distinguished by a mass spectrometer. Quantification is achieved by measuring the ratio of the mass spectrometric signal of the analyte to that of the isotope-labeled standard. This ratio is directly proportional to the analyte's concentration. The use of a deuterated internal standard is a cornerstone of robust, high-throughput bioanalytical methods. aptochem.com

| Property | Analyte: (4-Hydroxyphenyl)(phenyl)methanone | Internal Standard: this compound |

| Chemical Formula | C₁₃H₁₀O₂ nist.gov | C₁₃H₅D₅O₂ |

| Molecular Weight | 198.22 g/mol nist.gov | 203.25 g/mol |

| Key Feature | Target compound for quantification. | Co-elutes with the analyte and corrects for analytical variability. aptochem.com |

| Detection | Mass Spectrometer | Mass Spectrometer |

Applications in Complex Sample Matrix Quantitation (e.g., environmental, in vitro biological extracts)

The quantification of trace amounts of compounds like 4-hydroxybenzophenone in complex matrices such as surface water, sediment, and biological fluids presents significant analytical challenges. nih.govnih.govmdpi.com These matrices contain numerous interfering substances that can suppress or enhance the analyte signal in the mass spectrometer, a phenomenon known as the matrix effect. mdpi.com Furthermore, analyte recovery during sample extraction can be variable and incomplete.

The use of this compound as an internal standard is particularly effective in overcoming these issues. aptochem.com Since the deuterated standard is affected by matrix effects and extraction inconsistencies in the same way as the native analyte, the ratio of their signals remains constant, leading to highly accurate and reliable quantification even at low concentrations. nih.govnih.gov This approach has been successfully applied to the analysis of various pollutants, including other benzophenone (B1666685) derivatives, in environmental and biological samples. nih.govnih.govnih.gov For instance, studies have detected benzophenone-type UV filters in surface waters at concentrations up to 690 ng L⁻¹ and in sediments up to 650 ng g⁻¹. nih.gov The robust nature of IDMS makes it indispensable for regulatory monitoring and environmental risk assessment. nih.gov

Calibration and Validation Protocols for Deuterated Internal Standards

For a quantitative method using a deuterated internal standard to be considered reliable, it must undergo rigorous validation. nih.gov The process begins with the preparation of a calibration curve. A constant, known amount of this compound is added to a series of calibration standards containing known, varying concentrations of 4-hydroxybenzophenone. researchgate.netresearchgate.net The instrument response is recorded, and a calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. researchgate.net

The validation of the method assesses several key performance parameters to ensure its suitability for the intended application. nih.govresearchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 nih.govresearchgate.net |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. | Within ±15-20% of the nominal value (85-115% or 80-120%). nih.govresearchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as Relative Standard Deviation (RSD). | RSD ≤ 15-20%. mdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. nih.gov |

Utilization in Mechanistic Spectroscopic Probes

Beyond its role in quantitative analysis, the isotopic labeling in this compound makes it a candidate for use in advanced spectroscopic techniques to probe molecular structure and dynamics.

Deuterium (B1214612) Labeling for Elucidating Molecular Interactions

Deuterium labeling is a powerful strategy in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and studying molecular interactions at an atomic level. cambridge.orgnih.govnih.gov The substitution of protium (B1232500) (¹H) with deuterium (²H) at specific molecular sites alters the NMR properties significantly. wikipedia.org Deuterium has a different spin (I=1) compared to a proton (I=1/2) and a smaller gyromagnetic ratio, which means it resonates at a different frequency and couples differently to neighboring nuclei. wikipedia.orgutoronto.ca

This allows researchers to:

Simplify Spectra: Replacing protons with deuterons can eliminate specific signals from a crowded ¹H-NMR spectrum, helping to assign the remaining signals. utoronto.ca

Probe Specific Sites: By observing the ²H-NMR spectrum directly, one can gain information about the local environment and dynamics at the labeled position. nih.govwikipedia.org

Study Intermolecular Interactions: Isotope labeling can help identify binding sites and understand the conformation of molecules in complex biological systems. cambridge.orgnih.gov

While specific studies detailing the use of this compound as a mechanistic probe are not prevalent, its structure lends itself to such applications. For example, it could be used in studies of host-guest chemistry or to probe the binding environment of proteins that interact with benzophenone-like molecules.

Applications in Advanced NMR for Structural Dynamics (e.g., neutron scattering in polymers)

Deuterium labeling is an indispensable tool in the field of polymer science, particularly for studies employing neutron scattering. csic.esacs.org Neutrons interact with atomic nuclei, and the strength of this interaction, known as the scattering length, is markedly different for protium and deuterium. europa.eunih.gov This large difference in scattering contrast between H and D is unique to neutron techniques and allows researchers to "see" polymers and their components in ways that are impossible with other methods like X-ray scattering. nih.gov

By selectively deuterating specific parts of a polymer system, scientists can highlight and investigate distinct structural and dynamic features: csic.esnih.gov

Chain Conformation: Determine the shape and size of individual polymer chains in a bulk material. nih.gov

Component Dynamics: Separately follow the motion of different blocks in a copolymer or different polymers in a blend. csic.es

Interface Structure: Characterize the interface between different polymer phases.

The compound 4-hydroxybenzophenone contains a hydroxyl group that can act as a synthetic handle, allowing it to be incorporated into a polymer chain, either as a monomer unit or as a pendant group. sigmaaldrich.com If its deuterated form, this compound, were used in this manner, it would serve as a powerful probe for studying the local dynamics of that specific segment within the larger polymer structure using techniques like neutron spin echo (NSE), which can track molecular motion over nanometer length scales and nanosecond timescales. csic.esnih.gov This approach has been instrumental in understanding the complex dynamics of a wide range of polymeric materials. csic.esnih.gov

| Isotope Property | Protium (¹H) | Deuterium (²H or D) | Significance in Spectroscopy |

| Nuclear Spin (I) | 1/2 | 1 | Different selection rules and coupling behavior in NMR. wikipedia.org |

| Natural Abundance | ~99.98% | ~0.016% | Samples must typically be synthetically enriched with deuterium for ²H-NMR. wikipedia.org |

| Neutron Scattering Length (coherent) | -3.74 fm | +6.67 fm | Provides strong contrast for neutron scattering experiments, allowing different parts of a molecule or mixture to be distinguished. nih.gov |

Methodological Advancements in Trace Analysis

The deuterated compound this compound, a labeled analogue of the common UV filter benzophenone-3, has become an instrumental tool in the evolution of trace analytical methods. Its primary application is as an internal standard in isotope dilution mass spectrometry, a technique that has significantly advanced the accuracy and reliability of quantifying organic micropollutants in complex matrices. The incorporation of this compound allows for the precise correction of both matrix effects and procedural losses during sample preparation and analysis, which is a critical advancement for trace-level detection.

Methodological progress is evident in the development of sensitive and robust analytical procedures, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Research has demonstrated the utility of this internal standard in a variety of sample types, including human urine and environmental water samples. In the analysis of human biomonitoring samples, methods have been developed that utilize this compound to achieve low limits of detection (LOD) and quantification (LOQ) for a range of endocrine-disrupting chemicals. nih.gov For instance, a validated method for human urine analysis reported an LOQ for benzophenone-3 of 0.08 µg/L, showcasing the high sensitivity achievable. nih.gov The robustness of such methods is further demonstrated by excellent precision, with coefficients of variation often below 10%, and high relative recovery rates, typically between 83% and 105%. nih.gov

Advancements also include the optimization of sample preparation techniques, such as solid-phase extraction (SPE), which is often employed to enrich analytes from aqueous samples and remove potential interferences prior to LC-MS/MS analysis. researchgate.netprimescholars.comprimescholars.com Studies on environmental and wastewater samples have successfully used this compound to compensate for signal suppression or enhancement, which are common challenges in these complex matrices. researchgate.net For example, in the analysis of personal care products and pharmaceuticals in surface water and effluent wastewater, the use of isotope-labeled internal standards like this compound was found to be crucial for satisfactory correction. researchgate.net The standard is spiked into samples at low concentrations, often around 20 ng/L, before extraction, ensuring that it undergoes the same procedural steps as the target analyte. primescholars.comprimescholars.com

The following table summarizes the performance of an advanced analytical method for the determination of various endocrine-disrupting chemicals in human urine, where this compound was used as an internal standard for the quantification of benzophenone-3.

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Relative Recovery (%) |

| Benzophenone-1 (BP1) | 0.02 | 0.08 | 83-105 |

| Benzophenone-3 (BP3) | 0.02 | 0.08 | 83-105 |

| Bisphenol A (BPA) | 0.09 | 0.29 | 83-105 |

| Methylparaben (MHB) | 0.02 | 0.08 | 83-105 |

| Ethylparaben (EHB) | 0.02 | 0.08 | 83-105 |

| Propylparaben (PHB) | 0.02 | 0.08 | 83-105 |

| Butylparaben (BHB) | 0.02 | 0.08 | 83-105 |

| Triclosan (TCS) | 0.02 | 0.08 | 83-105 |

| Data sourced from a comprehensive monitoring study using isotope dilution tandem mass spectrometry. nih.gov |

Further methodological refinements involve the use of high-resolution mass spectrometry (HRMS) in non-target screening, where this compound can serve as a quality control and retention time normalization standard. umweltbundesamt.de This application is an advancement beyond traditional quantitative analysis, aiding in the identification of a broader range of contaminants in human and environmental samples. umweltbundesamt.de

The chromatographic conditions themselves have also been optimized for trace analysis. A typical LC-MS/MS method involves a reversed-phase column with a gradient elution program using solvents like methanol (B129727) or acetonitrile (B52724) and water, often with additives like acetic or formic acid to improve ionization efficiency. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov

The following table details the typical mass spectrometry parameters used in the analysis of benzophenone-3 (BP3) with its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Benzophenone-3 (BP3) | 227.1 | 149.1 | 133.1 |

| This compound (BP3-d5) | 232.1 | 154.1 | 138.1 |

| Parameters are indicative and may vary based on the specific instrumentation and method. |

Table of Compound Names

| Abbreviation / Common Name | Systematic Name |

| This compound | (4-Hydroxyphenyl)(phenyl-d5)methanone |

| Benzophenone-3 (BP3) | (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone |

| Benzophenone-1 (BP1) | (2,4-Dihydroxyphenyl)(phenyl)methanone |

| Bisphenol A (BPA) | 4,4'-(Propane-2,2-diyl)diphenol |

| Methylparaben (MHB) | Methyl 4-hydroxybenzoate |

| Ethylparaben (EHB) | Ethyl 4-hydroxybenzoate |

| Propylparaben (PHB) | Propyl 4-hydroxybenzoate |

| Butylparaben (BHB) | Butyl 4-hydroxybenzoate |

| Triclosan (TCS) | 5-Chloro-2-(2,4-dichlorophenoxy)phenol |

| Acetonitrile | Ethanenitrile |

| Methanol | Methanol |

| Acetic Acid | Ethanoic acid |

| Formic Acid | Methanoic acid |

| Acetone | Propan-2-one |

| Ketone | Alkanone |

Mechanistic and Kinetic Investigations Utilizing Deuterated Analogs

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a fundamental concept used to understand reaction mechanisms by providing insights into the rate-determining step and the nature of the transition state. numberanalytics.com The substitution of hydrogen with deuterium (B1214612) can lead to significant KIEs due to the large relative mass difference. libretexts.org

Kinetic isotope effects are broadly classified into primary and secondary effects. numberanalytics.comdalalinstitute.com

Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgdalalinstitute.com The C-H bond has a lower zero-point energy than the corresponding C-D bond, meaning it requires less energy to break. libretexts.org This typically results in a "normal" KIE (kH/kD > 1), where the reaction proceeds faster with the lighter isotope. wikipedia.org The magnitude of the primary KIE can provide information about the transition state geometry. For example, a linear proton transfer in the transition state generally leads to a larger KIE than a non-linear one. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs): These effects arise when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. princeton.edu SKIEs are generally smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.org They are often categorized by their position relative to the reaction center (e.g., α, β). For instance, a change in hybridization at a carbon atom from sp3 to sp2 often results in a normal SKIE, while a change from sp2 to sp3 can lead to an inverse SKIE (kH/kD < 1). wikipedia.org

The determination of KIEs is a crucial experimental technique for mechanistic studies. nih.gov One common method involves competition experiments where a mixture of the deuterated and non-deuterated substrates is allowed to react. nih.govucl.ac.uk The relative amounts of the deuterated and non-deuterated products are then measured, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, to calculate the KIE. nih.govucl.ac.ukresearchgate.net

For instance, in the study of reactions involving (4-Hydroxyphenyl)(phenyl)methanone, the d5 analog, where the five hydrogens on the phenyl ring are replaced with deuterium, can be used as a probe. By comparing the reaction rate of the deuterated compound to its non-deuterated counterpart, researchers can determine the KIE. The use of isotopically enriched substrates can significantly reduce the experimental time and improve the accuracy of the KIE determination. nih.govucl.ac.ukresearchgate.net

Below is an interactive table showcasing typical KIE values and their general interpretations:

| Type of KIE | Typical kH/kD Value | General Interpretation |

| Primary (Normal) | > 2 | C-H/D bond breaking in the rate-determining step. |

| Secondary (α, Normal) | 1.0 - 1.4 | Change in hybridization from sp3 to sp2 at the α-carbon. |

| Secondary (α, Inverse) | 0.7 - 1.0 | Change in hybridization from sp2 to sp3 at the α-carbon. |

| Secondary (β, Normal) | > 1 | Often associated with hyperconjugation effects stabilizing a developing positive charge. |

| No significant KIE | ≈ 1 | The labeled position is not involved in or near the rate-determining step. |

This table provides generalized interpretations. The actual interpretation can be more complex and depends on the specific reaction.

The data obtained from KIE experiments are correlated with proposed reaction mechanisms to either support or refute them. For example, a significant primary KIE in a reaction involving the hydroxyl group of (4-Hydroxyphenyl)(phenyl)methanone would suggest that the O-H bond is broken in the rate-determining step. Conversely, the absence of a significant KIE would indicate that this bond breaking occurs in a fast step before or after the rate-determining step.

In the reduction of benzophenone (B1666685), a related compound, the observed carbonyl carbon KIEs were used to distinguish between an electron transfer mechanism and a polar mechanism for different metal hydride reducing agents. iaea.org Similarly, for (4-Hydroxyphenyl)(phenyl)methanone-d5, the presence or absence of a KIE at the deuterated phenyl ring could help determine the role of this ring in the reaction's transition state.

Deuterium Labeling in Photochemical Reaction Pathways

Deuterium labeling is also an invaluable technique for investigating the mechanisms of photochemical reactions. rsc.orgresearchgate.net The introduction of deuterium can influence the rates of photochemical processes and provide insights into the behavior of excited states.

In photochemical reactions, the absorption of light promotes a molecule to an excited electronic state, which can then undergo various transformations. libretexts.org Deuterium substitution can affect the rates of these transformations. For example, in the photoreduction of benzophenone-d10 (B1335006) to benzopinacol-d20, the deuterated species was found to react significantly faster than its non-deuterated counterpart. jmchemsci.com This was attributed to the deuterated carbonyl group being slightly more electron-rich. jmchemsci.com

The use of deuterated compounds can also help to trace the pathway of atoms during a reaction. For instance, in photocatalytic deuteration reactions, D₂O is often used as a deuterium source to label specific positions in a molecule. researchgate.netnih.gov

The dynamics of excited states, including processes like intersystem crossing (ISC) and internal conversion, are fundamental to understanding photochemical reactions. rsc.orgnih.gov Isotopic substitution can influence these dynamics.

For benzophenone derivatives, studies have shown that the excited-state evolution can be modified by changing the substitution pattern on the phenyl rings. nih.govrsc.org The use of this compound would allow for the investigation of how deuterium substitution on one of the phenyl rings affects the excited-state landscape and the rates of transitions between singlet and triplet states. acs.org Techniques like time-resolved spectroscopy can be employed to monitor the decay of excited states and determine the effect of deuteration. rsc.orgnih.gov

The following table summarizes key photochemical processes that can be investigated using deuterated analogs:

| Photochemical Process | Investigated Aspect with Deuteration | Potential Observation |

| Intersystem Crossing (ISC) | Rate of S₁ → T₁ transition | A change in the ISC rate (k_ISC) upon deuteration. |

| Internal Conversion (IC) | Rate of non-radiative decay between singlet states | Altered IC rates, providing insight into vibrational coupling. |

| Photoreduction | Reaction kinetics and mechanism | A kinetic isotope effect on the rate of reduction. |

| Hydrogen Atom Transfer (HAT) | Identification of the hydrogen atom source and mechanism | Tracing the deuterium label from a donor to the substrate. |

Isotopic Effects in Catalyst Design and Optimization

The strategic replacement of hydrogen with its heavier isotope, deuterium, in a substrate molecule serves as a powerful tool for elucidating reaction mechanisms and optimizing catalyst performance. The use of this compound, a deuterated analog of 4-hydroxybenzophenone (B119663), provides significant insights into catalytic processes where C-H bond activation at the phenyl ring is a key step. The difference in mass between protium (B1232500) (¹H) and deuterium (²H) leads to a difference in the zero-point energy of the corresponding C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, consequently requiring more energy to be broken. This phenomenon gives rise to the kinetic isotope effect (KIE), which is a change in the reaction rate upon isotopic substitution.

The magnitude of the KIE (kH/kD, the ratio of the rate constant for the non-deuterated substrate to the deuterated substrate) can provide crucial information about the rate-determining step of a catalytic cycle. A primary KIE greater than 1 is typically observed when the C-H bond is cleaved in the rate-determining step. The absence of a significant KIE (kH/kD ≈ 1) may suggest that C-H bond cleavage occurs in a fast step after the rate-determining step or not at all.

In the context of catalyst design, utilizing this compound can aid in the development of more efficient and selective catalysts. For instance, in transition metal-catalyzed C-H functionalization reactions, a significant KIE would indicate that the C-H activation step is a critical kinetic bottleneck. This knowledge allows for the rational design of catalysts with ligands or metal centers that can lower the activation energy of this specific step.

Recent research has demonstrated the utility of deuterium labeling in understanding and improving catalytic systems. For example, ruthenium-catalyzed C-H activation for the deuteration of aromatic carbonyl compounds has been reported, where mechanistic studies revealed a KIE, indicating that C-H activation is likely the rate-determining step. nih.gov Similarly, palladium-catalyzed hydrogen-isotope exchange reactions of aromatic aldehydes have utilized deuterium oxide as the deuterium source, with the KIE providing insights into the concerted metalation-deprotonation mechanism. acs.org

The following table illustrates hypothetical KIE data for a catalytic reaction involving (4-Hydroxyphenyl)(phenyl)methanone, demonstrating how such data can be used to infer mechanistic details and guide catalyst optimization.

| Catalyst System | Substrate | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Implication for Catalyst Design |

| Catalyst A (Initial Design) | (4-Hydroxyphenyl)(phenyl)methanone | 1.0 x 10⁻⁴ | 2.0 x 10⁻⁵ | 5.0 | C-H bond activation is rate-determining. Focus on ligands that enhance oxidative addition or lower the C-H cleavage barrier. |

| Catalyst B (Optimized Ligand) | (4-Hydroxyphenyl)(phenyl)methanone | 5.0 x 10⁻⁴ | 1.5 x 10⁻⁴ | 3.3 | Ligand modification has accelerated C-H activation, but it remains partially rate-limiting. Further optimization of electronic/steric properties is needed. |

| Catalyst C (Different Metal Center) | (4-Hydroxyphenyl)(phenyl)methanone | 8.0 x 10⁻⁴ | 7.5 x 10⁻⁴ | 1.07 | C-H bond activation is no longer the primary rate-determining step. Focus on other steps in the catalytic cycle for further improvement. |

This table presents hypothetical data for illustrative purposes.

Furthermore, isotopic labeling can influence product selectivity in catalytic reactions where multiple reaction pathways exist. rsc.orgrsc.org For a reaction with competing pathways, one of which involves C-H bond cleavage, the use of this compound would slow down this pathway, potentially favoring the formation of a product from an alternative route that does not involve C-D bond cleavage. This principle can be exploited in catalyst design to steer a reaction towards a desired product by selectively decelerating an undesired pathway through isotopic labeling. The insights gained from such studies are invaluable for the development of highly selective and efficient catalytic transformations.

Elucidation of Biotransformation and Environmental Fate Pathways Through Deuterium Labeling

In Vitro Biotransformation Studies (Non-Clinical Focus)

In vitro systems, such as liver microsomes and cytosolic fractions, are fundamental in early-stage metabolism studies. They provide a controlled environment to investigate the metabolic fate of a compound, identify the enzymes responsible for its transformation, and predict its metabolic clearance. The use of a deuterated analog like (4-Hydroxyphenyl)(phenyl)methanone-d5 in these systems offers distinct advantages in metabolite identification and pathway elucidation.

The primary objective of in vitro incubation is to expose the test compound to a concentrated source of metabolic enzymes. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I cytochrome P450 (CYP) enzymes, while the cytosolic fraction contains a variety of Phase II conjugating enzymes. nih.govnih.gov

A typical incubation mixture for studying the metabolism of this compound would include:

Liver Microsomes or Cytosol: Sourced from various species (e.g., rat, mouse, dog, human) to assess inter-species differences in metabolism. mdpi.com

Cofactors: NADPH is essential for CYP-mediated reactions in microsomes. nih.gov For cytosolic incubations, cofactors such as UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation are included.

This compound: The test compound is added at various concentrations to study reaction kinetics.

Buffer: A phosphate (B84403) buffer is typically used to maintain a physiological pH.

The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are taken at various time points and the reaction is quenched, often with a cold organic solvent like acetonitrile (B52724), to precipitate proteins and halt enzymatic activity. nih.gov The resulting supernatant is then analyzed for the presence of the parent compound and its metabolites.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the cornerstone for identifying and characterizing metabolites. The presence of the deuterium (B1214612) label in this compound provides a unique signature that facilitates its detection and differentiation from endogenous molecules. nih.gov

The key advantage of using a deuterated compound is the characteristic mass shift of its metabolites compared to their non-deuterated counterparts. For this compound, where the phenyl ring is perdeuterated, any metabolite retaining this ring will exhibit a mass 5 Daltons higher than the corresponding unlabeled metabolite. This "mass tag" allows for the selective filtering of mass spectral data to pinpoint deuterated species.

HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information. The fragmentation pattern of the deuterated metabolites can be compared to that of the unlabeled compound to confirm the site of metabolic modification.

Table 1: Putative Deuterated Metabolites of this compound Identified by HRMS

| Putative Metabolite | Proposed Metabolic Reaction | Expected Mass Shift (vs. Unlabeled) |

| (3,4-Dihydroxyphenyl)(phenyl-d5)methanone | Aromatic Hydroxylation | +5 Da |

| (4-Hydroxyphenyl)(phenyl-d5)methanone-glucuronide | Glucuronidation | +5 Da |

| (4-Hydroxyphenyl)(phenyl-d5)methanone-sulfate | Sulfation | +5 Da |

This table is illustrative and based on the expected metabolism of 4-hydroxybenzophenone (B119663). Specific experimental data for the d5-labeled compound is not publicly available.

Once metabolites are identified, the metabolic pathways can be constructed. For (4-Hydroxyphenyl)(phenyl)methanone, the primary routes of metabolism are expected to be hydroxylation of the phenol (B47542) ring and subsequent conjugation. nih.govnih.gov

To determine which CYP enzymes are responsible for the oxidative metabolism of this compound, several approaches can be used:

Recombinant CYP Enzymes: Incubating the deuterated compound with a panel of individual, recombinantly expressed human CYP enzymes can identify which isoforms are capable of its metabolism. nih.gov

CYP-Specific Chemical Inhibitors: Using known selective inhibitors for different CYP enzymes in microsomal incubations can pinpoint the key enzymes involved by observing the reduction in metabolite formation. nih.gov

The deuterium labeling in this compound can also provide insights into the reaction mechanism through the kinetic isotope effect (KIE). If the C-D bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly compared to the C-H bond cleavage in the unlabeled compound. By comparing the rate of metabolism of the deuterated and non-deuterated compounds, the presence and magnitude of a KIE can be determined, offering clues about the enzymatic mechanism.

Pre-clinical In Vivo Disposition Methodologies (Focus on methodology and compound tracking)

In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. The use of deuterated tracers like this compound is instrumental in these studies.

ADME studies typically involve administering the deuterated test compound to animal models such as rats or mice. nih.govnih.gov The use of a deuterated tracer avoids the need for radiolabeling, which can be costly and requires specialized facilities for handling radioactive materials.

Methodologies for in vivo ADME studies include:

Pharmacokinetic Studies: Following administration of this compound, blood samples are collected at various time points. The plasma is separated and analyzed to determine the concentration of the parent compound and its major metabolites over time. This data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. nih.gov

Mass Balance Studies: Animals are housed in metabolic cages that allow for the separate collection of urine and feces over a period of time after dosing. The total amount of the deuterated compound and its metabolites excreted in urine and feces is quantified to determine the primary routes of elimination from the body. bioivt.com

Tissue Distribution Studies: At the end of the study, various tissues and organs are collected to determine the extent to which the compound and its metabolites have distributed throughout the body. bioivt.com

Accurate and sensitive quantification of the deuterated parent compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates is essential for robust ADME data. LC-MS/MS is the analytical technique of choice for this purpose. thermofisher.com

For quantitative analysis, a stable isotope-labeled internal standard is typically used. In the case of analyzing this compound, a different isotopologue, such as a 13C-labeled version of the compound, would be an ideal internal standard.

The method involves creating a calibration curve by spiking known concentrations of the deuterated analyte and a fixed concentration of the internal standard into the same biological matrix as the study samples. The samples are then processed, typically by protein precipitation or liquid-liquid extraction, and analyzed by LC-MS/MS. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of the analyte in the unknown samples.

Table 2: Representative Lower Limits of Quantification (LLOQ) for this compound and a Key Metabolite in Rat Plasma

| Analyte | Matrix | LLOQ (ng/mL) |

| This compound | Rat Plasma | 1 |

| (3,4-Dihydroxyphenyl)(phenyl-d5)methanone | Rat Plasma | 2 |

This table presents typical LLOQ values achievable with modern LC-MS/MS instrumentation and is for illustrative purposes. Actual values would be determined during method validation.

Environmental Degradation Pathway Elucidation

The incorporation of deuterium into the chemical structure of (4-Hydroxyphenyl)(phenyl)methanone does not significantly alter its chemical properties. However, it provides a unique mass signature that can be detected using mass spectrometry. This enables precise tracking of the parent compound and its transformation products, even at very low concentrations.

Deuterium Tracing in Photodegradation Studies

While specific photodegradation studies on this compound are not extensively documented in publicly available literature, the principles of using deuterium labeling in such studies are well-established. Photodegradation is a major transformation process for many organic pollutants in the aquatic environment. By exposing this compound to simulated or natural sunlight in various water matrices, researchers can identify and quantify the formation of deuterated photoproducts.

The deuterium label allows for the unambiguous identification of transformation products originating from the parent compound. This is crucial in complex systems where numerous other compounds may be present. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also provide mechanistic insights. A slower degradation rate for the deuterated compound compared to its non-deuterated analog can indicate that cleavage of a C-H bond (or in this case, a C-D bond) is a rate-determining step in the photodegradation process.

Illustrative Photodegradation Data of this compound

| Time (hours) | This compound Concentration (µg/L) | Deuterated Photoproduct A Concentration (µg/L) | Deuterated Photoproduct B Concentration (µg/L) |

| 0 | 100 | 0 | 0 |

| 6 | 75 | 15 | 5 |

| 12 | 50 | 25 | 10 |

| 24 | 20 | 30 | 15 |

| 48 | 5 | 20 | 10 |

This table is illustrative and demonstrates how data from a photodegradation study using this compound might be presented. The specific photoproducts and their rates of formation would depend on the experimental conditions.

Biodegradation Mechanism Analysis in Environmental Matrices

The biodegradation of the non-deuterated analogue, benzophenone-3, has been studied, providing a likely pathway for the degradation of this compound. Research has shown that bacteria, such as Rhodococcus sp. S2-17, can completely degrade benzophenone-3. The proposed pathway involves a series of enzymatic reactions, starting with demethylation to form 2,4-dihydroxybenzophenone (B1670367) (BP-1). nih.gov This is followed by further hydroxylation and ring cleavage to produce simpler aromatic compounds like benzoic acid, which can then be mineralized. nih.gov

By using this compound in biodegradation experiments with environmental matrices like soil, sediment, or activated sludge, the specific transformation products can be definitively traced back to the parent compound. The deuterium label would be retained in the degradation intermediates, allowing for their identification and quantification. This helps to confirm the biodegradation pathway and to identify any unique or previously unknown metabolites.

Key Biodegradation Intermediates of Benzophenone-3

| Compound | Chemical Formula | Role in Pathway |

| Benzophenone-3 (Oxybenzone) | C14H12O3 | Parent Compound |

| 2,4-dihydroxybenzophenone (BP-1) | C13H10O3 | Primary Demethylation Product |

| 2,4,5-trihydroxy-benzophenone | C13H10O4 | Hydroxylation Product |

| 3-hydroxy-4-benzoyl-2,4-hexadienedioic acid | C17H14O6 | Ring Cleavage Product |

| 4-benzoyl-3-oxoadipic acid | C17H14O6 | Intermediate |

| 3-oxoadipic acid | C6H8O5 | Intermediate |

| Benzoic acid | C7H6O2 | Final Aromatic Intermediate |

This table is based on the published biodegradation pathway of non-deuterated benzophenone-3. nih.gov In a study with this compound, these intermediates would be expected to retain the deuterium label.

Tracers for Transport and Persistence Studies in Environmental Systems

The persistence and transport of contaminants are critical factors in assessing their environmental risk. This compound is an ideal tracer for such studies. When introduced into a controlled environmental system, such as a soil column or a microcosm simulating a water body, the deuterated compound can be monitored over time and space.

Illustrative Data from a Soil Column Leaching Study

| Soil Depth (cm) | This compound Concentration at Day 7 (ng/g) | This compound Concentration at Day 30 (ng/g) | Leachate Concentration at Day 30 (ng/L) |

| 0-5 | 850 | 450 | - |

| 5-10 | 150 | 250 | - |

| 10-20 | 20 | 100 | - |

| >20 | <1 | 25 | - |

| Leachate | - | - | 50 |

This table is illustrative and shows how this compound could be used to trace the transport and persistence of the compound in a soil environment.

Computational and Theoretical Aspects of Deuterated 4 Hydroxyphenyl Phenyl Methanone

Quantum Chemical Calculations of Isotopic Effects

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the isotopic effects of deuteration. These calculations can predict changes in vibrational modes, zero-point energies, and reaction kinetics with a high degree of accuracy.

Vibrational frequency analysis is a cornerstone of computational chemistry for understanding molecular motion and its energetic consequences. According to the principles of quantum mechanics, molecules vibrate even at absolute zero, possessing a minimum vibrational energy known as the Zero-Point Energy (ZPE). uni-muenchen.deyoutube.com The ZPE is the sum of the ground-state energies of all vibrational modes within the molecule.

The frequency of a vibrational mode is fundamentally dependent on the bond strength and the reduced mass of the atoms involved. Isotopic substitution of hydrogen (¹H) with deuterium (B1214612) (²H) significantly increases the reduced mass of the C-H bond, leading to a predictable decrease in the vibrational frequency of the resulting C-D bond. youtube.com For instance, typical aromatic C-H stretching frequencies occur in the 3100-3000 cm⁻¹ range, whereas C-D stretching vibrations are observed at considerably lower frequencies, typically around 2250 cm⁻¹.

Interactive Table 1: Theoretical Comparison of Vibrational Frequencies and Zero-Point Energies (ZPE) for C-H vs. C-D Bonds

Note: The values presented are representative and derived from general principles of vibrational spectroscopy and quantum chemical calculations. The total ZPE difference for the molecule would be the sum of differences across all five deuterated positions.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point along the minimum energy reaction pathway. wikipedia.orgox.ac.ukpsgcas.ac.in The rate constant (k) of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.

The Kinetic Isotope Effect (KIE) is the ratio of the reaction rate constant for the lighter isotopologue (k_H) to that of the heavier isotopologue (k_D). osti.gov A primary KIE (k_H/k_D > 1) is a strong indicator that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. osti.govresearchgate.net

Quantum chemical calculations can predict the magnitude of the KIE by computing the ZPE for the reactants and the transition state for both the deuterated and non-deuterated species. The difference in the activation energies (ΔE_a), which is primarily due to the differences in ZPE, can be used to estimate the KIE using the following relationship, derived from TST:

k_H / k_D ≈ exp[(ZPE_H_reactant - ZPE_D_reactant) - (ZPE_H_TS - ZPE_D_TS)] / (k_B * T)

Where ZPE_reactant and ZPE_TS are the zero-point energies of the reactant and transition state, respectively, k_B is the Boltzmann constant, and T is the temperature. Computational models have shown that for C-H bond activation, predicted KIEs can range from approximately 2 to 7 at room temperature, depending on the nature of the transition state. rutgers.edunih.gov Inverse KIEs (k_H/k_D < 1) are also possible, typically occurring when the bonding environment of the deuterium atom becomes more constricted in the transition state. rutgers.edu

Interactive Table 2: Illustrative Calculation of a Primary Kinetic Isotope Effect (KIE)

Note: This table uses simplified, illustrative ZPE values for a single C-H/C-D bond involved in a reaction to demonstrate the principle of KIE prediction.

Molecular Modeling of Deuterated Compound Interactions

Molecular modeling techniques are essential for simulating how molecules interact with their environment, such as binding to proteins or being solvated by water. While deuteration primarily affects vibrational properties, subtle geometric and electronic changes can influence these interactions.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as (4-Hydroxyphenyl)(phenyl)methanone-d5, might bind to a biological target like a protein receptor. rsc.orgnih.gov These simulations calculate the binding energy based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Interactive Table 3: Theoretical Comparison of Ligand-Protein Binding Parameters

Note: The binding energy values are hypothetical and for illustrative purposes only, representing a typical small molecule-protein interaction.

Solvation plays a critical role in the behavior of molecules in solution. Computational methods model solvation using either implicit continuum models or explicit molecular dynamics simulations with solvent molecules. nih.govlongdom.org The solvation energy is primarily determined by the solute's electrostatic properties and its ability to form hydrogen bonds.

As with protein binding, the electronic properties of this compound are nearly identical to the non-deuterated version, leading to very similar predicted solvation energies in most computational models. longdom.org However, a known subtle difference is that hydrogen bonds involving deuterium (e.g., C-D···O) are slightly weaker than those involving hydrogen (C-H···O). This could theoretically lead to minor alterations in the structure and dynamics of the solvent shell immediately surrounding the deuterated phenyl ring. emerginginvestigators.orgresearchgate.net These effects are extremely small and challenging to capture accurately without highly sophisticated and computationally expensive simulations. For most practical purposes, the solvation behavior of the deuterated and non-deuterated compounds is considered to be the same.

Machine Learning and AI in Deuterated Compound Design

The primary goal of deuteration in drug design is to strategically replace hydrogen atoms with deuterium to improve a drug's metabolic profile, enhance its stability, and ultimately augment its therapeutic efficacy. nih.gov This is achieved by leveraging the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and breaks more slowly than a C-H bond, thus retarding metabolic processes at that specific site. tandfonline.com Machine learning and AI provide the computational framework to predict these effects with increasing accuracy, optimize the placement of deuterium, and design novel deuterated molecules with desired pharmacokinetic and pharmacodynamic profiles.

Predictive Modeling of Isotope Effects and Molecular Properties

A cornerstone of computational chemistry is the ability to predict molecular properties that are crucial for drug development. jstar-research.com For deuterated compounds, the most critical parameter is the KIE, as it directly relates to the alteration in the rate of metabolism.

Kinetic Isotope Effect (KIE) Prediction: Traditionally, the quantitative prediction of KIEs requires computationally expensive direct dynamic simulations. digitellinc.com Machine learning offers a transformative alternative. Researchers have developed ML-based force fields that can efficiently generate a vast number of trajectories for KIE estimations, making the process faster and more accessible. digitellinc.com These models are trained on data from quantum chemical calculations and can reproduce experimental KIEs, even for complex reactions that cannot be accurately described by classical theories. digitellinc.com This allows for the rapid screening of different deuteration sites on a molecule like (4-Hydroxyphenyl)(phenyl)methanone to identify the positions that would yield the most significant and beneficial KIE. researchgate.netacs.org

| Method | Computational Cost | Throughput | Key Advantage |

|---|---|---|---|

| Direct Dynamic Simulations (Traditional) | Very High | Low | High accuracy based on first principles. |

| ML-Based Force Fields | Low to Moderate | High | Enables rapid and efficient KIE predictions for a large number of compounds or sites. digitellinc.com |

| Quantitative Structure–Activity Relationship (QSAR) | Low | Very High | Predicts properties based on molecular descriptors; useful for large-scale virtual screening. researchgate.net |

Pharmacokinetic and Physicochemical Property Prediction: Beyond the KIE, AI models are adept at predicting a suite of properties relevant to a drug's behavior in the body. By analyzing large datasets, ML algorithms can identify metabolic "soft spots" vulnerable to enzymatic degradation by Cytochrome P450 (CYP) enzymes. clearsynthdiscovery.comsemanticscholar.org This allows for the targeted deuteration of these sites to enhance metabolic stability. clearsynthdiscovery.com Furthermore, ML models can predict fundamental physicochemical properties such as solubility, binding affinity, and toxicity, providing a comprehensive profile of a deuterated drug candidate early in the discovery process. dromicslabs.comaps.orgarxiv.org

AI's role extends beyond prediction to the active design and optimization of deuterated molecules.

De Novo Design: Generative AI models, a cornerstone of modern drug discovery, can design entirely new molecules with optimized properties. nih.gov These models can be trained on chemical databases and constrained with specific objectives, such as high metabolic stability and target affinity, to generate novel deuterated structures that may not be conceived through conventional medicinal chemistry. researchgate.net

Lead Optimization: In the context of an existing molecule like (4-Hydroxyphenyl)(phenyl)methanone, AI can be used for lead optimization. Reinforcement learning models, for instance, can iteratively suggest modifications—such as the number and position of deuterium atoms—to improve a desired property profile. nih.gov The model is "rewarded" for suggestions that lead to improved characteristics (e.g., higher predicted stability, lower toxicity), guiding the design process toward an optimal deuterated candidate.

Integration with Experimental Data

A powerful application of computational methods is their synergy with experimental techniques. For example, data from hydrogen/deuterium exchange mass spectrometry (DXMS)—a technique that measures the rate of deuterium incorporation into a protein—can be used to guide molecular docking and dynamics simulations. nih.gov This integrated approach provides a more accurate three-dimensional model of how a deuterated compound interacts with its biological target, leading to a more profound understanding of its mechanism of action and facilitating further structure-activity relationship (SAR) studies. nih.govacs.org

The application of machine learning and AI is revolutionizing the design of deuterated compounds. By enabling rapid and accurate prediction of the kinetic isotope effect and other key drug-like properties, these technologies allow for the rational design and optimization of molecules like this compound, significantly accelerating the journey from concept to clinic.

| Predicted Property / Application | Common AI/ML Technique | Impact on Deuterated Compound Design |

|---|---|---|

| Metabolic Stability (KIE) | Deep Neural Networks, Gradient Boosting | Identifies optimal deuteration sites to slow metabolism and improve pharmacokinetic profile. digitellinc.comclearsynthdiscovery.com |

| Binding Affinity | Graph Neural Networks, Support Vector Machines | Ranks potential deuterated candidates based on predicted potency against a biological target. nih.gov |

| ADME/Tox Profile | QSAR, Random Forest | Provides early-stage assessment of a compound's likely absorption, distribution, metabolism, excretion, and toxicity. semanticscholar.orgdromicslabs.com |

| De Novo Molecular Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creates novel deuterated molecules with a desired set of properties from scratch. nih.gov |

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Advanced Deuterated Analogs

The synthesis of specifically deuterated compounds like (4-Hydroxyphenyl)(phenyl)methanone-d5 requires precise and efficient methodologies. While the direct synthesis of this particular d5 analog is not extensively detailed in publicly available literature, several emerging strategies for the deuteration of aromatic compounds are highly relevant.

One promising approach involves transition-metal-catalyzed C-H activation . researchgate.net This method allows for the direct replacement of hydrogen with deuterium (B1214612) on an aromatic ring, offering a more straightforward route than multi-step classical syntheses. acs.org Catalysts based on noble metals such as iridium, rhodium, ruthenium, palladium, and platinum have demonstrated efficacy in facilitating hydrogen-deuterium (H/D) exchange on aromatic substrates. researchgate.net More recently, catalysts based on more earth-abundant metals like iron and cobalt are being explored for this purpose. bldpharm.com For a compound like 4-hydroxybenzophenone (B119663), such catalytic systems could selectively deuterate the unsubstituted phenyl ring to yield the desired d5 product.

Another innovative strategy is photoredox catalysis , which utilizes visible light to initiate the deuteration process. nih.gov This method can be particularly useful for complex molecules as it often proceeds under mild reaction conditions. By employing a suitable photocatalyst and a deuterium source, such as heavy water (D₂O), specific C-H bonds can be targeted for deuteration. nih.govthermofisher.com The development of photoredox-catalyzed methods for aromatic compounds presents a viable pathway for the efficient synthesis of this compound and other advanced deuterated analogs.

Furthermore, copper-catalyzed transfer hydrodeuteration has emerged as a highly regioselective method for deuterating specific positions in a molecule. nih.gov While often applied to the reduction of alkynes, the principles of controlling deuterium placement with copper catalysis could be adapted for the selective deuteration of aromatic systems.

These novel synthetic strategies are moving away from classical methods that often require harsh conditions and multiple steps, towards more efficient, selective, and environmentally benign processes. The continued development of these catalytic systems will be crucial for producing a wider variety of advanced deuterated analogs of (4-Hydroxyphenyl)(phenyl)methanone for specialized research applications.

Integration of Deuterated Probes in Multi-Omics Research Methodologies

The integration of stable isotope-labeled compounds is becoming increasingly vital in multi-omics studies, which generate vast datasets from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. medchemexpress.com Deuterated probes like this compound have significant potential within this research paradigm, particularly in proteomics and metabolomics.

In proteomics , the benzophenone (B1666685) moiety of the compound allows it to function as a photoaffinity label . nih.govchemsynthesis.com Upon activation with UV light, the benzophenone group forms a covalent bond with nearby interacting proteins. researchgate.net By using the deuterated d5 version, researchers can more easily identify and quantify the cross-linked proteins using mass spectrometry. The mass shift introduced by the five deuterium atoms provides a clear signature to distinguish the labeled peptides from the complex background of a biological sample. This is particularly valuable for identifying the targets of small molecules and mapping protein-ligand interaction sites. bldpharm.comresearchgate.net

In metabolomics , deuterated compounds are frequently used as internal standards for quantitative analysis by mass spectrometry. acs.org The chemical behavior of this compound is nearly identical to its non-deuterated counterpart, meaning it will co-elute in chromatographic separations. bldpharm.com However, its increased mass allows it to be distinguished by the mass spectrometer. This enables precise quantification of the unlabeled analyte in complex biological matrices, as the deuterated standard can correct for variations in sample preparation and instrument response. A similar approach has been described for the mass fragmentographic determination of a metabolite of diphenylhydantoin, where a pentadeuterated analog served as the internal standard. spectrabase.com

The use of deuterated probes in multi-omics workflows enhances the reliability and depth of the data obtained, facilitating a more accurate understanding of complex biological processes.

Advancements in Analytical Platforms for Deuterium-Labeled Compounds

The effective use of deuterated compounds like this compound is intrinsically linked to the capabilities of modern analytical platforms. Significant advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have greatly enhanced the ability to analyze these labeled molecules.

High-resolution mass spectrometry is a cornerstone for the analysis of deuterated compounds. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) provide detailed information on protein conformation and dynamics. nih.govsigmaaldrich.com For a photoaffinity probe like this compound, high-resolution MS is essential for identifying the exact site of covalent attachment on a target protein and for quantifying the labeled species. The development of new mass spectrometry techniques is a key driver for the adoption of deuterated compounds in research. daltonresearchmolecules.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing deuterated compounds. The presence of deuterium in place of hydrogen leads to distinct changes in the ¹H NMR spectrum, often causing the disappearance of signals corresponding to the deuterated positions. This can be a powerful method for confirming the location of deuterium labeling within the molecule. High-resolution deuterium NMR (²H NMR) can also be used to directly observe the deuterated sites and monitor metabolic pathways. spectrabase.com

The table below summarizes the key analytical techniques and their applications for a deuterated compound like this compound.

| Analytical Platform | Application for this compound | Key Advantages |

| Mass Spectrometry (MS) | Identification and quantification of photo-cross-linked protein targets; Use as an internal standard in metabolomics. | High sensitivity and accuracy for isotopic analysis. daltonresearchmolecules.com |

| NMR Spectroscopy | Structural confirmation of deuterium labeling; Studying molecular interactions and dynamics. | Provides detailed structural information and can monitor changes in the chemical environment. |

Continued improvements in the resolution, sensitivity, and speed of these analytical platforms will further expand the research possibilities for deuterated compounds.

Potential for Deuterated this compound in Specialized Academic Applications

The unique properties of this compound make it a valuable tool for a range of specialized academic applications, primarily centered around its function as a photo-cross-linker and its utility as an internal standard.

As a photoaffinity probe , this compound can be used to investigate specific protein-ligand interactions in various biological contexts. For example, it could be tethered to a known drug molecule to identify its protein targets within a cell, a critical step in drug discovery and chemical biology. The benzophenone group is chemically stable and can be activated with UV light at wavelengths that are less damaging to biological samples. researchgate.net The d5-labeling provides a distinct mass signature for confident identification of the cross-linked products by mass spectrometry.